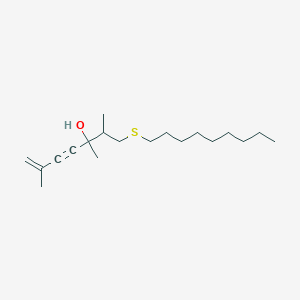
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is an organic compound characterized by its unique structure, which includes multiple functional groups such as alkynes, alkenes, and thiols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, its alkyne and alkene groups can participate in various chemical reactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol: Similar structure with slight variations in the position of functional groups.
Thiophene derivatives: Compounds containing a thiophene ring, which share some chemical properties with 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
102244-22-4 |
|---|---|
Formule moléculaire |
C19H34OS |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |
Clé InChI |
VYZBRGJPPSIOLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canonique |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Synonymes |
2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


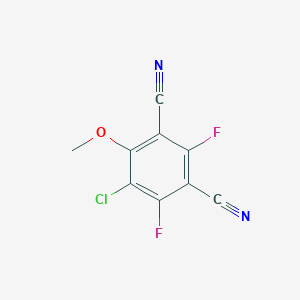
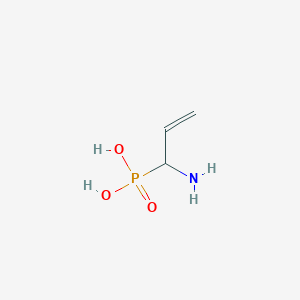
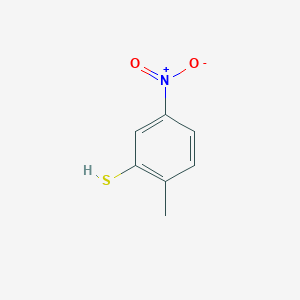


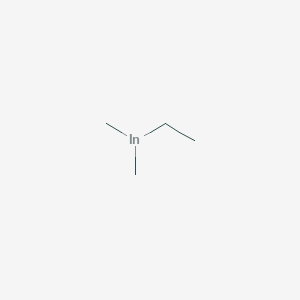

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

